Pyrrolo[1,2-c]pyrimidine-4-carbonitrile
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Overview
Description
Pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a nitrile group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration steps to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-c]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Pyrrolo[1,2-c]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Shares a similar ring structure but differs in the position of the nitrogen atoms.
Pyrrolo[3,2-d]pyrimidine: Another structural isomer with distinct chemical properties.
Uniqueness: Pyrrolo[1,2-c]pyrimidine-4-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H5N3 |
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Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H |
InChI Key |
NRZMRKDFNPVPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=C1)C#N |
Origin of Product |
United States |
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